![molecular formula C21H18ClF3N4O2 B2836517 2-(3-chlorophenyl)-3-oxo-N-(2-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide CAS No. 1184969-96-7](/img/structure/B2836517.png)
2-(3-chlorophenyl)-3-oxo-N-(2-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a trifluoromethyl group, a carboxamide group, and a triazaspiro[4.5]decene ring system. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It includes a spirocyclic system, which is a type of cyclic compound where two rings share a single atom. The compound also contains a trifluoromethyl group (-CF3), which is known for its high electronegativity and can significantly influence the compound’s chemical behavior .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its functional groups. For example, the carboxamide group could potentially undergo hydrolysis, and the trifluoromethyl group might be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For instance, the trifluoromethyl group could increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes .Scientific Research Applications
Spiro Compound Synthesis and Applications
Synthesis of Derivatives
A study detailed the synthesis of new derivatives of carbo(hetero)cyclospirobutanoic lactones, exploring the chemical transformations and potential applications of spiro compounds in medicinal chemistry (A. Kuroyan, S. A. Pogosyan, & N. P. Grigoryan, 1995).
Antiviral Evaluation
Research on spirothiazolidinone derivatives highlighted their synthesis and evaluation for antiviral activity, showcasing the pharmaceutical potential of spiro compounds in combating viruses (Çağla Begüm Apaydın et al., 2020).
Antimicrobial and Antitubercular Activities
Antimicrobial Agents
Studies on quinazolinones and thiazolidinones with spiro arrangements have shown promising antimicrobial activities, indicating the potential use of similar compounds in developing new antibiotics (N. Patel & A. R. Shaikh, 2011; N. Desai et al., 2011).
Antitubercular and Antibacterial Activities
The synthesis and biological evaluation of 1,3,5-triazinyl carboxamide derivatives showcased their potential as potent antitubercular and antibacterial agents, revealing the broad spectrum of biological activities of spiro compounds and related structures (S. Bodige et al., 2020).
Future Directions
properties
IUPAC Name |
3-(3-chlorophenyl)-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClF3N4O2/c22-14-5-3-4-13(12-14)17-18(30)28-20(27-17)8-10-29(11-9-20)19(31)26-16-7-2-1-6-15(16)21(23,24)25/h1-7,12H,8-11H2,(H,26,31)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWIKPBVTOYNGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC(=CC=C3)Cl)C(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-3-oxo-N-(2-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

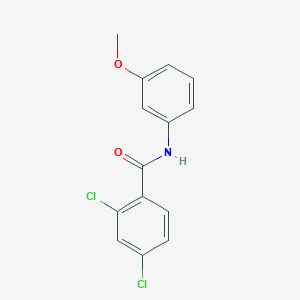
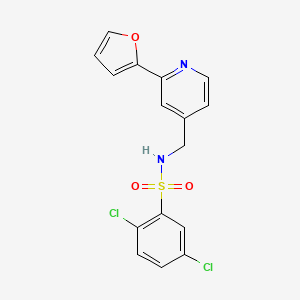
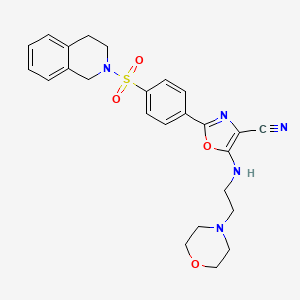
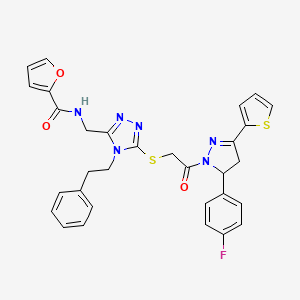
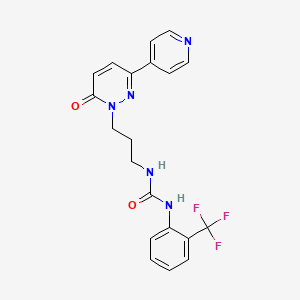
![N-[(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2836444.png)
![(E)-4-(Dimethylamino)-N-[2-(3-hydroxyphenyl)-1-phenylethyl]but-2-enamide](/img/structure/B2836445.png)
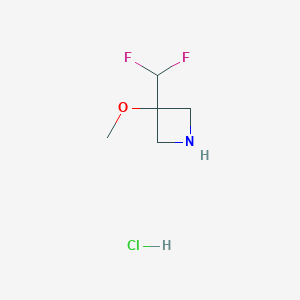
![N-(3-chloro-4-methylphenyl)-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2836447.png)

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2836451.png)
![Sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2836452.png)

